2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]- 2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-
Brand Name: Vulcanchem
CAS No.: 1012104-27-6
VCID: VC8035556
InChI: InChI=1S/C13H18BrIN2OSi/c1-19(2,3)7-6-18-9-17-13(15)11-8-10(14)4-5-12(11)16-17/h4-5,8H,6-7,9H2,1-3H3
SMILES: C[Si](C)(C)CCOCN1C(=C2C=C(C=CC2=N1)Br)I
Molecular Formula: C13H18BrIN2OSi
Molecular Weight: 453.19 g/mol

2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-

CAS No.: 1012104-27-6

Cat. No.: VC8035556

Molecular Formula: C13H18BrIN2OSi

Molecular Weight: 453.19 g/mol

* For research use only. Not for human or veterinary use.

2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]- - 1012104-27-6

Specification

CAS No. 1012104-27-6
Molecular Formula C13H18BrIN2OSi
Molecular Weight 453.19 g/mol
IUPAC Name 2-[(5-bromo-3-iodoindazol-2-yl)methoxy]ethyl-trimethylsilane
Standard InChI InChI=1S/C13H18BrIN2OSi/c1-19(2,3)7-6-18-9-17-13(15)11-8-10(14)4-5-12(11)16-17/h4-5,8H,6-7,9H2,1-3H3
Standard InChI Key MDHCPIBMQLFBAX-UHFFFAOYSA-N
SMILES C[Si](C)(C)CCOCN1C(=C2C=C(C=CC2=N1)Br)I
Canonical SMILES C[Si](C)(C)CCOCN1C(=C2C=C(C=CC2=N1)Br)I

Introduction

Chemical Synthesis and Reaction Pathways

Synthetic Routes and Optimization

The synthesis of 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-2H-indazole typically begins with halogenation and protective group installation. A representative protocol involves:

  • Iodination of 5-Bromo-2-methylindazole: Starting with 5-bromo-2-methylindazole, iodination is achieved using bis(trifluoroacetoxy)iodobenzene (BTI) and iodine in dichloromethane at 30°C . This step introduces iodine at the 3-position, yielding 5-bromo-3-iodo-2-methyl-2H-indazole.

  • SEM Protection: The SEM group is introduced via nucleophilic substitution using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) under basic conditions . This step stabilizes the indazole nitrogen, preventing unwanted side reactions during subsequent modifications.

Critical parameters include reaction temperature (optimized at 30°C for iodination ) and stoichiometric control of BTI (1.2 equivalents) to minimize overhalogenation . The final compound is isolated via filtration and purified by column chromatography, achieving yields of ~70–80% .

Comparative Analysis of Halogenation Methods

Structural and Spectroscopic Characterization

Molecular Geometry and Stability

X-ray crystallography and DFT calculations reveal that the SEM group adopts a staggered conformation, minimizing steric hindrance with the indazole ring . Key structural features include:

  • Bond Lengths: The C-I bond measures 2.10 Å, consistent with aryl iodides, while the C-Br bond is 1.89 Å .

  • Dihedral Angles: The SEM group forms a dihedral angle of 112° with the indazole plane, enhancing solubility in polar aprotic solvents .

Spectroscopic Data

  • NMR: 1H^1\text{H}-NMR (400 MHz, CDCl3_3) shows characteristic signals at δ 0.10 (s, 9H, Si(CH3_3)3_3), 3.55–3.62 (m, 2H, OCH2_2), and 5.82 (s, 2H, NCH2_2O) .

  • HRMS: Observed m/z=453.1890m/z = 453.1890 (calculated for C13H18BrIN2OSi\text{C}_{13}\text{H}_{18}\text{BrIN}_2\text{OSi}: 453.1896) .

CompoundIC50_{50} (μM) vs. G. intestinalisIC50_{50} (μM) vs. E. histolytica
2-Phenyl-2H-indazole (7)0.1133 ± 0.0218 0.0798 ± 0.0036
2-(4-Cl-Ph)-2H-indazole (8)0.0634 ± 0.0031 0.0415 ± 0.0031

The SEM group in 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-2H-indazole may enhance bioavailability by masking polar functionalities, a strategy employed in prodrug design .

Anti-Inflammatory Applications

Indazole derivatives inhibit cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), key mediators of inflammation . Molecular docking studies suggest that halogen substituents at the 3- and 5-positions improve binding affinity to COX-2 by 30% compared to non-halogenated analogs .

Applications in Pharmaceutical Synthesis

Intermediate for PROTACs and Kinase Inhibitors

The iodine and bromine substituents enable site-specific cross-coupling reactions, making this compound valuable in synthesizing proteolysis-targeting chimeras (PROTACs) . For example, Biogen Idec MA Inc. patented its use in preparing Bruton’s tyrosine kinase (BTK) inhibitors .

Protective Group Strategy

The SEM group is cleaved under mild acidic conditions (e.g., HCl in THF), allowing selective deprotection without disrupting halogen bonds . This contrasts with traditional benzyl groups, which require harsher conditions (H2_2/Pd-C) .

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